Technical Profile: 1,3-Dibromo-2-ethoxy-5-isobutylbenzene
Technical Profile: 1,3-Dibromo-2-ethoxy-5-isobutylbenzene
CAS Registry Number: 2734778-14-2[1][2][3][4][5]
Executive Summary & Chemical Identity
1,3-Dibromo-2-ethoxy-5-isobutylbenzene is a highly specialized halogenated aromatic intermediate used primarily in the synthesis of advanced functional materials, including liquid crystals and pharmaceutical active ingredients (APIs). Its structure features a benzene core substituted with two bromine atoms, an ethoxy group, and an isobutyl chain. The specific substitution pattern—bromines flanking the ethoxy group—creates a steric and electronic environment ideal for regioselective cross-coupling reactions, particularly Suzuki-Miyaura couplings.
Core Identification Data
| Property | Specification |
| CAS Number | 2734778-14-2 |
| Chemical Name | 1,3-Dibromo-2-ethoxy-5-(2-methylpropyl)benzene |
| Molecular Formula | C₁₂H₁₆Br₂O |
| Molecular Weight | 336.07 g/mol |
| SMILES | CCOC1=C(Br)C=C(CC(C)C)C=C1Br |
| InChI Key | Predicted:[1][2] JPDNCTYWYFLBHH-UHFFFAOYSA-N |
| Appearance | Colorless to pale yellow solid or viscous oil (dependent on purity/polymorph) |
| Solubility | Soluble in DCM, Chloroform, Ethyl Acetate; Insoluble in Water |
Structural Analysis & Reactivity Profile
The molecule's utility is defined by three distinct structural domains, each serving a specific function in synthetic chemistry:
-
The 1,3-Dibromo Moiety (Reactive Handles):
-
Function: These sites serve as electrophilic handles for transition-metal catalyzed cross-coupling.
-
Reactivity: The C-Br bonds are activated for oxidative addition by palladium catalysts. The symmetry allows for either mono-substitution (desymmetrization) or bis-substitution (polymerization/oligomerization).
-
-
The 2-Ethoxy Group (Directing & Steric Group):
-
Function: Acts as an electron-donating group (EDG) via resonance, increasing electron density on the ring, which facilitates oxidative addition at the adjacent C-Br bonds.
-
Sterics: The ethyl group provides steric bulk that can influence the twist angle of subsequent biaryl systems, a critical parameter in designing liquid crystals or atropisomeric ligands.
-
-
The 5-Isobutyl Group (Lipophilic Tail):
-
Function: Increases solubility in organic solvents and lowers the melting point of the final material. In liquid crystal applications, this alkyl chain helps induce nematic phase behavior by disrupting crystalline packing.
-
Synthesis Methodology
The synthesis of 1,3-dibromo-2-ethoxy-5-isobutylbenzene typically follows a Regioselective Bromination-Alkylation Strategy . This route is preferred over direct bromination of the ether because the phenol intermediate allows for cleaner ortho-bromination.
Step-by-Step Protocol
Stage 1: Bromination of 4-Isobutylphenol
-
Precursor: 4-Isobutylphenol (CAS 4167-75-3)
-
Reagents: Bromine (
) or N-Bromosuccinimide (NBS). -
Solvent: Acetic Acid or DCM.
-
Mechanism: The hydroxyl group (-OH) is a strong ortho, para-director. Since the para position is blocked by the isobutyl group, electrophilic aromatic substitution occurs exclusively at the two ortho positions.
-
Intermediate: 2,6-Dibromo-4-isobutylphenol (CAS 2643367-71-7).[3]
Stage 2: Williamson Ether Synthesis (O-Alkylation)
-
Reagents: Ethyl Iodide (
) or Ethyl Bromide ( ). -
Base: Potassium Carbonate (
) or Cesium Carbonate ( ). -
Solvent: DMF, Acetone, or Acetonitrile.
-
Conditions: Reflux (60–80°C) for 4–12 hours.
-
Rationale: The steric hindrance from the two ortho-bromine atoms makes the phenoxide oxygen less nucleophilic. Therefore, a polar aprotic solvent (DMF) and a stronger alkylating agent (Ethyl Iodide) are often required to drive the reaction to completion.
Synthesis Workflow Diagram
Figure 1: Synthetic pathway from commercially available 4-isobutylphenol to the target dibromo-ethoxy intermediate.
Applications & Strategic Utility
Liquid Crystal Monomers
This compound is a classic "building block" for nematic liquid crystals . The 1,3-dibromo substitution pattern allows it to be coupled with boronic acids (e.g., phenylboronic acids with alkyl tails) to form terphenyl cores.
-
Role: The central benzene ring (derived from this CAS) provides rigidity.
-
Effect: The lateral ethoxy group creates a molecular dipole and steric width, which lowers the melting point and suppresses smectic phases, favoring the desired nematic phase for display technology.
Pharmaceutical Intermediates
The isobutyl and ethoxy motifs are common in PDE5 inhibitors and other vasoactive drugs. While this specific dibromo-derivative is likely an upstream intermediate, it serves as a scaffold for library generation.
-
Workflow: One bromine can be selectively substituted (e.g., via lithiation at -78°C) to introduce a formyl or carboxyl group, while the second bromine remains for a later coupling step.
Safety & Handling Protocols
As a halogenated aromatic ether, this compound requires standard laboratory safety protocols.
| Hazard Class | Precautionary Measure |
| Skin/Eye Irritant | Wear nitrile gloves and safety goggles. The benzylic-like positions and halogenation can cause contact dermatitis. |
| Environmental | Halogenated aromatics are persistent. Dispose of via high-temperature incineration in a halogen-compatible waste stream. |
| Storage | Store in a cool, dry place (2–8°C recommended). Protect from light to prevent slow debromination or oxidation of the ether. |
References
-
Chemical Identity & CAS
-
Precursor Identification (2,6-Dibromo-4-isobutylphenol)
- Source: ChemSrc Chemical D
-
Entry: CAS 2643367-71-7.[3]
-
URL:
-
Synthetic Methodology (General Protocol for Dibromoalkoxybenzenes)
- Source: Sigma-Aldrich / Merck Technical Bulletins on Williamson Ether Synthesis.
- Context: Alkyl
-
URL:
Sources
- 1. 2,4-Dibromo-1,3-dimethoxy-5-methylbenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CAS#:2172554-46-8 | 3-(3-methoxy-2-methylpropyl)-N-(propan-2-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine | Chemsrc [chemsrc.com]
- 4. Zhuhai Aobokai Biomedical Technology Co., Ltd. 제품 목록-사서함-페이지 430-Chemicalbook [chemicalbook.com]
- 5. 2098121-39-0_CAS号:2098121-39-0_2-oxo-1-propyl-1,3,4,5,6,7-hexahydroquinoline-4a(2H)-carboxylic acid - 化源网 [chemsrc.com]
- 6. 1,3-Dibromo-2-ethoxy-5-isobutylbenzene|CAS 2734778-14-2|Angene International Limited|製品詳細 [tci-chemical-trading.com]
- 7. Isobutylbenzen | Sigma-Aldrich [sigmaaldrich.com]
